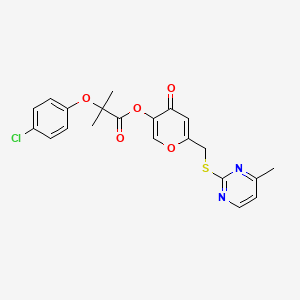
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate is a useful research compound. Its molecular formula is C21H19ClN2O5S and its molecular weight is 446.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate is a complex organic compound with a unique structural composition that suggests significant biological activity. This compound incorporates a pyrimidine ring, a pyranone moiety, and various functional groups that contribute to its potential therapeutic applications.
- Molecular Formula : C₁₈H₁₈ClN₂O₄S
- Molecular Weight : Approximately 382.5 g/mol
- CAS Number : 877636-32-3
Structural Characteristics
The compound's structure includes:
- A pyrimidine ring , which is known for its role in various biological processes.
- A thioether linkage , enhancing its reactivity and interaction with biological targets.
- A pyranone moiety , contributing to its pharmacological properties.
Biological Activity
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds derived from pyrimidine and pyranone structures have been shown to possess significant antimicrobial properties, making them potential candidates for developing antibiotics .
- Antitumor Properties : The compound may inhibit cell proliferation and induce apoptosis in cancer cells, similar to other pyrimidine derivatives that act on specific molecular targets involved in cancer progression .
- Anti-inflammatory Effects : It has been suggested that the compound could modulate inflammatory pathways, potentially serving as an anti-inflammatory agent .
- Cardiovascular Benefits : Preliminary studies indicate possible applications in cardiovascular therapy, particularly in inhibiting platelet aggregation and improving renal function .
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : It may inhibit specific enzymes or receptors involved in key cellular signaling pathways, impacting processes such as cell growth and inflammation .
- Interaction with Kinases : There is potential for this compound to interact with kinases involved in cell signaling, which could affect cancer cell survival and proliferation .
Study 1: Antimicrobial Activity
A study exploring the antimicrobial properties of related pyrimidine derivatives demonstrated that compounds similar to this compound exhibited significant inhibition against various bacterial strains. The presence of the thioether group was crucial for enhancing activity against Gram-positive bacteria.
Study 2: Antitumor Efficacy
In vitro studies showed that the compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. This effect was attributed to the structural features of the compound that allow it to bind effectively to cellular targets involved in apoptosis regulation.
Study 3: Cardiovascular Applications
Research indicated that the compound could reduce platelet aggregation in vitro, suggesting potential use as an antithrombotic agent. Further studies are required to explore its efficacy in vivo.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Methyl (6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran) phthalate | Contains a phthalate moiety; similar thioether linkage | Antagonist for anaphylatoxin receptors; potential cardiovascular applications | Unique phthalate incorporation enhances solubility |
| 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl} | Sulfanyl group; similar pyrimidine structure | Antimicrobial activity | Sulfanyl enhances reactivity |
| 5-Oxo-thiochromeno[4,3-b]pyran | Thiochromene structure; fused rings | Antioxidant properties | Unique fused ring system |
Propiedades
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenoxy)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5S/c1-13-8-9-23-20(24-13)30-12-16-10-17(25)18(11-27-16)28-19(26)21(2,3)29-15-6-4-14(22)5-7-15/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNFLOQVFOWZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














